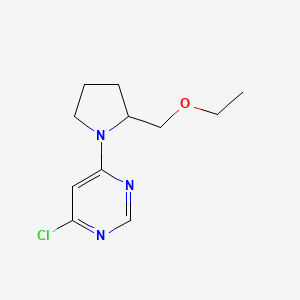

4-Chloro-6-(2-(ethoxymethyl)pyrrolidin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4-chloro-6-[2-(ethoxymethyl)pyrrolidin-1-yl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O/c1-2-16-7-9-4-3-5-15(9)11-6-10(12)13-8-14-11/h6,8-9H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYBJOLZPCJXQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCN1C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction:

- Starting material: 4,6-dichloropyrimidine

- Nucleophile: 2-(ethoxymethyl)pyrrolidine

- Conditions: Basic medium, organic solvent (e.g., DMF or THF), elevated temperature (60–100°C)

- Outcome: Selective substitution at C6 position yielding this compound

Detailed Preparation Methods

Nucleophilic Substitution Reaction

Procedure:

The reaction involves mixing 4,6-dichloropyrimidine with 2-(ethoxymethyl)pyrrolidine in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). A base (e.g., potassium carbonate or triethylamine) may be added to deprotonate the pyrrolidine nitrogen, increasing nucleophilicity. The mixture is heated typically between 60 and 100°C for several hours to drive the substitution at the 6-position.-

- Use of an inert atmosphere (nitrogen or argon) to prevent oxidation.

- Monitoring reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Controlling stoichiometry to avoid over-substitution or side reactions.

- Purification by recrystallization or column chromatography using solvents such as ethyl acetate/hexane mixtures.

Chlorination of Pyrimidine Precursors

In some synthetic routes, the 4-chloro substituent is introduced by chlorination of a hydroxy or amino-pyrimidine intermediate using reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) under reflux conditions. This step is often performed prior to nucleophilic substitution at the 6-position.

- Example:

Conversion of 4-hydroxy-6-(2-(ethoxymethyl)pyrrolidin-1-yl)pyrimidine to the 4-chloro derivative using POCl₃ at elevated temperature.

Industrial Scale-Up Considerations

- Continuous flow reactors and automated systems are employed to enhance reproducibility, yield, and safety.

- Reaction parameters such as temperature, solvent choice, and reagent concentrations are optimized to minimize waste and environmental impact.

- Alternative chlorination methods replacing hazardous reagents like POCl₃ with milder conditions have been reported to improve safety and efficiency.

Comparative Data Table of Preparation Conditions

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes |

|---|---|---|---|---|

| Chlorination of hydroxy-pyrimidine | POCl₃, reflux | 80–120 | NMP, methylbenzene | Efficient chlorination, requires careful handling of POCl₃ |

| Nucleophilic substitution | 4,6-dichloropyrimidine + 2-(ethoxymethyl)pyrrolidine + base | 60–100 | DMF or THF | Selective substitution at C6, inert atmosphere recommended |

| Purification | Recrystallization or column chromatography | Ambient | Ethyl acetate/hexane | Removes impurities, improves purity |

| Industrial continuous flow | Optimized flow, automated reagent addition | Controlled | Various | Enhances scalability and safety |

Research Findings and Methodological Insights

- Yield and Selectivity: Methods employing nucleophilic substitution on 4,6-dichloropyrimidine under controlled conditions yield high selectivity for C6 substitution, preserving the 4-chloro substituent essential for biological activity.

- Environmental Impact: Newer synthetic routes aim to reduce the use of hazardous chlorinating agents like POCl₃ by employing alternative reagents or catalytic systems, lowering environmental pollution and improving operator safety.

- Reaction Monitoring: Analytical techniques such as TLC, HPLC, and NMR spectroscopy are critical for monitoring reaction progress and confirming product formation.

- Spectroscopic Characterization:

- ¹H NMR: Signals for pyrimidine protons (~8.2–8.5 ppm), ethoxymethyl methylene and methyl groups (~3.4–3.7 ppm and ~1.2 ppm).

- ¹³C NMR: Characteristic pyrimidine carbons and ethoxymethyl carbons.

- Mass Spectrometry: Molecular ion peak confirming molecular weight and chlorine isotopic pattern.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2-(ethoxymethyl)pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrimidine ring or the substituents.

Hydrolysis: The ethoxymethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

Oxidation: Formation of oxidized derivatives with altered electronic properties.

Reduction: Formation of reduced derivatives with potential changes in reactivity.

Hydrolysis: Formation of alcohol derivatives from the ethoxymethyl group.

Scientific Research Applications

4-Chloro-6-(2-(ethoxymethyl)pyrrolidin-1-yl)pyrimidine has diverse applications in scientific research:

Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly in the design of kinase inhibitors and antiviral drugs.

Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, facilitating the construction of heterocyclic frameworks.

Biological Studies: It is employed in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and molecular interactions.

Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2-(ethoxymethyl)pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions with active sites, while the substituents modulate its binding affinity and specificity. The ethoxymethyl group may enhance membrane permeability, facilitating cellular uptake and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-Chloro-6-(2-(ethoxymethyl)pyrrolidin-1-yl)pyrimidine are best understood through comparison with analogous pyrimidine derivatives. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Key Findings :

Substituent Effects on Reactivity: The 4-chloro group in all analogs facilitates nucleophilic displacement, enabling coupling with amines, thiols, or alcohols . The ethoxymethyl-pyrrolidine substituent in the target compound offers a balance of hydrophilicity (via the ethoxy group) and conformational flexibility (via the pyrrolidine ring), which may improve bioavailability compared to non-polar substituents like ethyl or trifluoromethyl .

Pyrazolopyrimidine analogs exhibit antibacterial activity, highlighting the importance of fused heterocyclic cores in antimicrobial design .

Synthetic Accessibility :

- The target compound’s synthesis likely involves alkylation of pyrrolidine with ethoxymethyl chloride, followed by coupling to 4,6-dichloropyrimidine. Similar methods are described for analogs like 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine .

- Byproduct formation during substitutions (e.g., elimination of methyl chloride in tertiary amine reactions) underscores the need for optimized reaction conditions .

Biological Activity

4-Chloro-6-(2-(ethoxymethyl)pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring substituted with a chloro group and a pyrrolidinyl group, which is further modified by an ethoxymethyl substituent. These structural characteristics enhance its lipophilicity and ability to cross biological membranes, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 255.74 g/mol. The compound can be represented by the following InChI key:

The biological activity of this compound primarily revolves around its role as a kinase inhibitor. Kinases are critical enzymes involved in various cellular processes, including signal transduction and cell division. Inhibition of specific kinases can lead to therapeutic effects in diseases such as cancer.

Key Findings:

- Kinase Inhibition: Studies have shown that derivatives of pyrimidine, including this compound, exhibit significant inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK9/Cyclin T, with IC50 values reported as low as 0.38 μM .

- Antimicrobial Activity: Similar pyrimidine derivatives have demonstrated potent antitubercular activity against Mycobacterium bovis, suggesting that this compound may also possess antimicrobial properties .

Research Applications

The compound has been utilized in various research contexts:

Medicinal Chemistry:

- Drug Development: Its scaffold is being explored for developing new pharmaceutical agents targeting specific kinases involved in cancer progression and other diseases.

Biological Studies:

- Enzyme Interaction Studies: Research has focused on its binding affinities and inhibitory effects on various enzymes, providing insights into its mechanism of action and potential therapeutic applications .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds highlights its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine | Lacks ethoxymethyl group | Different reactivity |

| 4-Chloro-6-(2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine | Methoxymethyl instead of ethoxymethyl | Altered solubility |

| 4-Chloro-6-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine | Hydroxymethyl group present | Potentially different interactions |

Case Studies

- Anticancer Properties: A study focused on the structure–activity relationship (SAR) of pyrimidine derivatives indicated that modifications to the pyrimidine structure significantly affect their efficacy as CDK inhibitors.

- Antimicrobial Efficacy: Research involving related compounds demonstrated their ability to inhibit the growth of Mycobacterium species, establishing a pathway for further development into antimycobacterial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-6-(2-(ethoxymethyl)pyrrolidin-1-yl)pyrimidine, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Stepwise Functionalization : Begin with a pyrimidine core and sequentially introduce substituents. For example, chlorination at the 4-position can be achieved using POCl₃ or PCl₅ under reflux, followed by nucleophilic substitution with the pyrrolidine derivative .

- Optimization Strategies :

- Catalysts : Use palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions to enhance regioselectivity .

- Temperature Control : Maintain temperatures between 80–100°C during nucleophilic substitutions to balance reaction rate and side-product formation .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates .

Q. How should researchers characterize the molecular structure of this compound using spectroscopic techniques?

- Methodology :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify the ethoxymethyl group (δ ~3.4–3.6 ppm for OCH₂CH₃) and pyrrolidine protons (δ ~1.8–2.5 ppm) .

- ¹³C NMR : Confirm the chloro-substituted pyrimidine carbon (δ ~160–165 ppm) .

- Infrared (IR) Spectroscopy : Detect C-Cl stretching (~550–650 cm⁻¹) and C-N vibrations (~1250–1350 cm⁻¹) .

- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling (e.g., quantum chemical calculations) predict the reactivity of substituents in this compound?

- Methodology :

- Reaction Path Search : Employ density functional theory (DFT) to model nucleophilic substitution at the 4-chloro position, calculating activation energies for different leaving groups .

- Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., 4-chloro site) to predict sites for electrophilic/nucleophilic attacks .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental outcomes in the synthesis of this compound?

- Methodology :

- Retrosynthetic Analysis : Compare computational reaction pathways with experimental yields. For discrepancies, re-evaluate solvent polarity or steric effects .

- Isotopic Labeling : Use ¹³C-labeled reagents to trace unexpected byproducts (e.g., isomerization during substitution) .

- Cross-Validation : Repeat reactions under varying conditions (e.g., temperature gradients) to identify outliers .

Q. What methods are recommended for analyzing the regioselectivity of nucleophilic substitution reactions at the 4-chloro position?

- Methodology :

- Competitive Reactivity Studies : Introduce competing nucleophiles (e.g., amines vs. alkoxides) and quantify product ratios via HPLC .

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated reagents to assess transition-state interactions .

- X-ray Crystallography : Resolve crystal structures of intermediates to confirm substitution patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.